Methyl 3-(2-bromoethoxy)thiophene-2-carboxylate
Description
Methyl 3-(2-bromoethoxy)thiophene-2-carboxylate is a thiophene-based compound featuring a methyl ester at the 2-position and a 2-bromoethoxy substituent at the 3-position of the heterocyclic ring. The bromoethoxy group confers reactivity for nucleophilic substitutions or cross-coupling reactions, while the ester moiety enhances solubility and versatility in downstream modifications .
Properties
IUPAC Name |
methyl 3-(2-bromoethoxy)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO3S/c1-11-8(10)7-6(2-5-13-7)12-4-3-9/h2,5H,3-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTOWSMTQSQFLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-bromoethoxy)thiophene-2-carboxylate typically involves the bromination of thiophene derivatives followed by esterification. One common method includes the reaction of 3-hydroxythiophene-2-carboxylic acid with bromoethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is common in industrial settings to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(2-bromoethoxy)thiophene-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products Formed:
Nucleophilic Substitution: Substituted thiophene derivatives with various functional groups.
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene alcohol derivatives.
Scientific Research Applications
Chemistry: Methyl 3-(2-bromoethoxy)thiophene-2-carboxylate is used as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in the development of organic semiconductors and conductive polymers .
Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs. Its derivatives have shown promise in preclinical studies for their biological activities .
Industry: The compound is utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to its electronic properties .
Mechanism of Action
The mechanism of action of Methyl 3-(2-bromoethoxy)thiophene-2-carboxylate and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, thiophene derivatives have been shown to inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key Observations :
Key Observations :
Physical Properties
Key Observations :
- Bromoethoxy groups may serve as leaving groups in nucleophilic substitutions or cross-couplings.
- Sulfonamide and amide derivatives (e.g., ) are explored for antimicrobial or anticancer activity.
Biological Activity
Methyl 3-(2-bromoethoxy)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by research findings and data.
This compound features a thiophene ring, which is known for its role in various pharmacological activities. The presence of the bromoethoxy group enhances its reactivity and potential for biological interaction. This compound can undergo several chemical reactions, including:
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
- Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Biological Mechanisms
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. Research indicates that thiophene derivatives can inhibit enzymes involved in inflammatory pathways, making them potential candidates for anti-inflammatory therapies. Additionally, they may interact with receptors implicated in various diseases, including cancer .
Anti-inflammatory Activity
Thiophene derivatives have shown promise in preclinical studies for their anti-inflammatory properties. For instance, compounds similar to this compound have been observed to inhibit the activity of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Anticancer Potential
The compound's derivatives have also been investigated for their anticancer properties. Studies suggest that they may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation . For example, a study highlighted the potential of thiophene-containing compounds as inhibitors of myeloid cell leukemia 1 (Mcl-1), a protein that plays a pivotal role in cancer cell survival .
Case Studies and Research Findings
Several studies have explored the biological activities of thiophene derivatives:
- Anti-inflammatory Effects : In a study examining various thiophene compounds, it was found that certain derivatives significantly reduced inflammation markers in vitro and in vivo models .
- Anticancer Activity : Research demonstrated that thiophene derivatives could effectively inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest. Specific analogs were shown to have enhanced potency against multiple cancer cell lines compared to standard treatments .
- Antibacterial Properties : Some studies have reported that thiophene-based compounds exhibit antibacterial activity against resistant strains of bacteria. For example, derivatives were tested against ESBL-producing E. coli, showing significant inhibition at varying concentrations .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 3-bromothiophene-2-carboxylate | Lacks bromoethoxy group | Moderate anti-inflammatory effects |
| Methyl benzo[b]thiophene-2-carboxylate | Contains fused benzene ring | Stronger anticancer activity |
| Methyl 4-chloro-3-ethoxythiophene-2-carboxylate | Different halogen substitution | Enhanced antibacterial properties |
Q & A
Q. What are the standard synthetic routes for Methyl 3-(2-bromoethoxy)thiophene-2-carboxylate, and what key reaction conditions are required?
The synthesis typically involves sequential etherification and bromination steps. For example, starting from a thiophene precursor, glycol monomethyl ether is introduced via nucleophilic substitution. Bromination is then achieved using reagents like -bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in solvents such as or . Reaction progress is monitored via TLC, and purification involves column chromatography or recrystallization. Critical conditions include temperature control (0–60°C), inert atmosphere (N), and stoichiometric precision to minimize side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures confirm its structure?
- NMR : Identifies protons on the thiophene ring (δ 6.8–7.2 ppm) and the bromoethoxy group (δ 3.6–4.4 ppm for ).
- NMR : Confirms ester carbonyl (δ 165–170 ppm) and quaternary carbons adjacent to bromine (δ 30–40 ppm).
- IR Spectroscopy : Detects ester C=O stretches (~1720 cm) and ether C-O-C (~1250 cm).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H] at m/z 295) and bromine isotope patterns. High-resolution MS (HRMS) ensures elemental composition .
Q. How is purity assessed for this compound, and what thresholds are acceptable for research use?
Purity is evaluated via HPLC (≥95% peak area) using reverse-phase columns (C18) with acetonitrile/water gradients. Melting point consistency (e.g., 120–122°C) and elemental analysis (<0.4% deviation from theoretical values) are additional criteria. Impurities like unreacted starting materials or dehalogenated by-products are monitored using GC-MS or NMR .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound during bromination?
Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield (up to 85%) by enhancing radical initiation efficiency. Solvent optimization (e.g., for polar intermediates) and stoichiometric excess of NBS (1.2–1.5 equiv) minimize competing side reactions. Catalytic additives like Lewis acids (e.g., FeCl) can direct bromination regioselectivity .
Q. What computational methods predict the biological activity of this compound, and how reliable are these models?
Quantitative Structure-Activity Relationship (QSAR) models correlate electronic descriptors (e.g., Hammett σ constants for the bromoethoxy group) with bioactivity. Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to targets like kinases or GPCRs. Validation requires in vitro assays (e.g., enzyme inhibition IC) to confirm computational predictions. Discrepancies often arise from solvation effects or protein flexibility .
Q. How does the 2-bromoethoxy group influence reactivity in cross-coupling reactions, and what strategies mitigate steric hindrance?
The bromine atom facilitates Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh), KCO, DMF/HO). Steric hindrance from the ethoxy spacer is minimized using bulky ligands (e.g., XPhos) or elevated temperatures (80–100°C). Computational modeling (DFT) optimizes transition-state geometries for improved yields .
Q. What are the degradation pathways of this compound under acidic or basic conditions, and how can stability be enhanced?
Hydrolysis of the ester group occurs in basic conditions (pH >10), yielding carboxylic acid derivatives. The bromoethoxy group undergoes nucleophilic substitution (e.g., with HO) under acidic conditions. Stability is enhanced by storing the compound in anhydrous DMSO at −20°C and adding radical scavengers (e.g., BHT) to prevent bromine loss .
Data Contradiction and Analysis
Q. Discrepancies in reported solubility profiles—how should researchers reconcile these differences?
Solubility variations in DMSO (20–50 mg/mL) may arise from crystallinity (amorphous vs. crystalline forms) or residual solvents. Standardize measurements via saturation shake-flask methods (USP guidelines) and characterize polymorphs using X-ray diffraction (XRPD). Comparative studies with analogs (e.g., methoxy vs. bromoethoxy derivatives) clarify substituent effects on solubility .
Q. Conflicting reports on regioselectivity in thiophene derivatization—what factors explain this?
Competing electrophilic attacks at C-4 vs. C-5 positions depend on electronic effects. Electron-withdrawing groups (e.g., ester at C-2) direct bromination to C-5, while electron-donating groups (e.g., methoxy) favor C-4. Computational NBO analysis quantifies charge distribution to predict regioselectivity .
Q. Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
